molecular formula C19H27NO4 B3982604 2-{[(5-tert-butyl-2-methoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid

2-{[(5-tert-butyl-2-methoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid

Cat. No. B3982604
M. Wt: 333.4 g/mol
InChI Key: UWWCJMRSYZRTMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(5-tert-butyl-2-methoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid, also known as Boc-L-phenylalanine, is a chemical compound that belongs to the class of amino acids. It is a white crystalline powder that is commonly used in the field of biochemistry and pharmaceutical research. Boc-L-phenylalanine is known for its unique properties, which make it a valuable tool for studying the mechanisms of biological processes.

Mechanism of Action

The mechanism of action of 2-{[(5-tert-butyl-2-methoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acidalanine is not fully understood. However, it is believed that it acts as a competitive inhibitor of certain enzymes, particularly those involved in the synthesis and degradation of peptides. It may also interact with other proteins and molecules in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
2-{[(5-tert-butyl-2-methoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acidalanine has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of proteases, which are enzymes that break down proteins. It may also affect the activity of other enzymes involved in the synthesis and degradation of peptides. In addition, 2-{[(5-tert-butyl-2-methoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acidalanine has been shown to have antioxidant properties, which may be beneficial for preventing oxidative stress and related diseases.

Advantages and Limitations for Lab Experiments

2-{[(5-tert-butyl-2-methoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acidalanine has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It is also stable under a wide range of conditions, which makes it a useful tool for studying the effects of different environmental factors on biological processes. However, 2-{[(5-tert-butyl-2-methoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acidalanine has some limitations. It may not be suitable for studying certain biological processes due to its specific properties and interactions with other molecules.

Future Directions

There are several future directions for research on 2-{[(5-tert-butyl-2-methoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acidalanine. One area of interest is the development of new methods for synthesizing and purifying this compound. Another area of research is the identification of new enzymes and proteins that interact with 2-{[(5-tert-butyl-2-methoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acidalanine, which may lead to the discovery of new targets for drug development. Additionally, further studies are needed to fully understand the mechanisms of action and physiological effects of 2-{[(5-tert-butyl-2-methoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acidalanine, which may have implications for the treatment of various diseases.

Scientific Research Applications

2-{[(5-tert-butyl-2-methoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acidalanine is widely used in scientific research, particularly in the fields of biochemistry and pharmaceuticals. It is used as a building block for the synthesis of peptides and proteins, which are essential components of many biological processes. 2-{[(5-tert-butyl-2-methoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acidalanine is also used as a substrate for enzymes that catalyze the hydrolysis of peptides.

properties

IUPAC Name

2-[(5-tert-butyl-2-methoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO4/c1-19(2,3)12-9-10-16(24-4)15(11-12)20-17(21)13-7-5-6-8-14(13)18(22)23/h9-11,13-14H,5-8H2,1-4H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWCJMRSYZRTMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)NC(=O)C2CCCCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[(5-tert-butyl-2-methoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid
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2-{[(5-tert-butyl-2-methoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid
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2-{[(5-tert-butyl-2-methoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid
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